
10-(2-Chlorobenzylidene)-9-anthrone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(2-Chlorobenzylidene)-9-anthrone: is an organic compound that belongs to the class of anthrones Anthrones are derivatives of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a chlorobenzylidene group attached to the 10th position of the anthrone structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-(2-Chlorobenzylidene)-9-anthrone typically involves the condensation of 2-chlorobenzaldehyde with 9-anthrone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation, crystallization, and chromatography to obtain the desired purity and yield.
化学反应分析
Types of Reactions:
Oxidation: 10-(2-Chlorobenzylidene)-9-anthrone can undergo oxidation reactions to form corresponding anthraquinones.
Reduction: The compound can be reduced to form 10-(2-chlorobenzyl)-9-anthranol.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the chlorobenzylidene group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.
Major Products:
Oxidation: Anthraquinones
Reduction: 10-(2-chlorobenzyl)-9-anthranol
Substitution: Various substituted derivatives depending on the reagent used
科学研究应用
Chemistry: 10-(2-Chlorobenzylidene)-9-anthrone is used as a starting material for the synthesis of various organic compounds. It serves as an intermediate in the preparation of dyes, pigments, and other aromatic compounds.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the synthesis of bioactive molecules that can be tested for their efficacy in various biological assays.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives are explored for their pharmacological properties and potential use in drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes and pigments. It is also used in the synthesis of advanced materials with specific properties.
作用机制
The mechanism of action of 10-(2-Chlorobenzylidene)-9-anthrone involves its interaction with molecular targets in biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied.
相似化合物的比较
- 2-Cyano-N′-(2-chlorobenzylidene)acetohydrazide
- 2-Cyano-N′-(4-dimethylaminobenzylidene)acetohydrazide
- 2-Amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 3-(2-Chlorobenzylidene)-5-(p-tolyl)furan-2(3H)-one
Comparison: 10-(2-Chlorobenzylidene)-9-anthrone is unique due to its anthrone backbone, which imparts specific chemical and biological properties. Compared to other similar compounds, it has distinct reactivity patterns and potential applications. For instance, while 2-cyano-N′-(2-chlorobenzylidene)acetohydrazide and its derivatives are primarily studied for their coordination ability and biological activities, this compound is more focused on its use in organic synthesis and potential medicinal applications.
属性
CAS 编号 |
14343-94-3 |
|---|---|
分子式 |
C21H13ClO |
分子量 |
316.8 g/mol |
IUPAC 名称 |
10-[(2-chlorophenyl)methylidene]anthracen-9-one |
InChI |
InChI=1S/C21H13ClO/c22-20-12-6-1-7-14(20)13-19-15-8-2-4-10-17(15)21(23)18-11-5-3-9-16(18)19/h1-13H |
InChI 键 |
LRHANTLWNDZCOO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 6-oxospiro[2.4]heptane-5-carboxylate](/img/structure/B11952391.png)
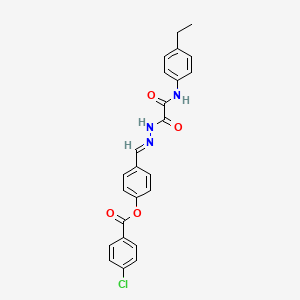
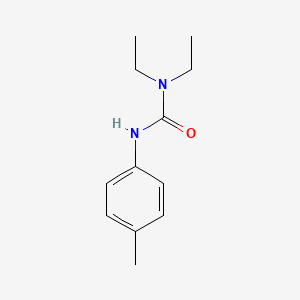
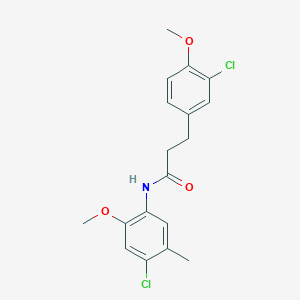
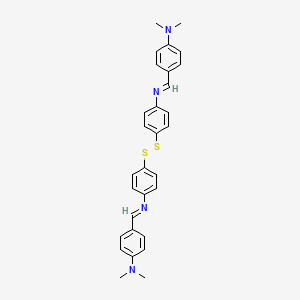
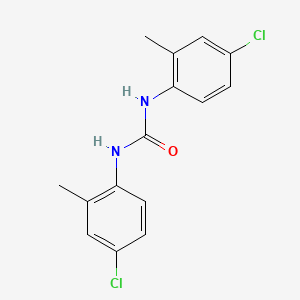
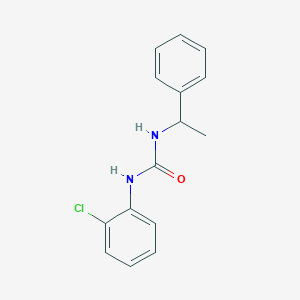
![3-Methoxybenzo[c]phenanthrene](/img/structure/B11952451.png)

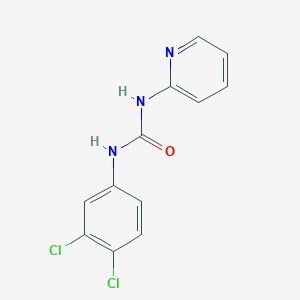

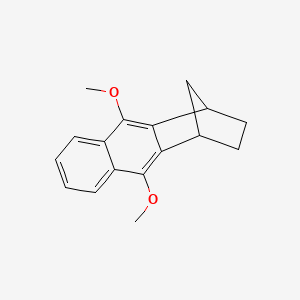
![Ethyl 5-methyl-1-(4-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11952480.png)
